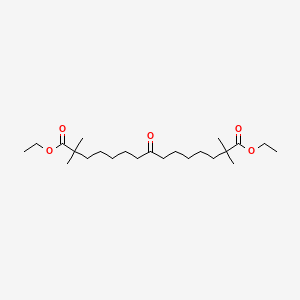
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester
説明
“2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester” is a chemical compound with the molecular formula C23H42O5 . It is a diethyl ester derivative of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 398.6 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 398.30322444 g/mol . It has a topological polar surface area of 69.7 Ų . The compound is also predicted to have a boiling point of 472.7±30.0 °C and a density of 0.966±0.06 g/cm3 .科学的研究の応用
Reactivity and Synthesis
- 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester is involved in reactions that form novel structures. For instance, Barton et al. (1988) investigated the esters of N-hydroxy-2-thiopyridone, which react with diethyl azodicarboxylic ester to yield adducts of a novel structure. This reactivity underlines the compound's potential in synthesizing unique molecular structures (Barton, Ozbalik, & Vacher, 1988).
Drug Development and Pharmaceutical Applications
- The compound plays a role in the development of pharmaceutical drugs. For example, Ramachary et al. (2008) discussed the use of Hantzsch ester (which includes similar compounds) for catalyzing green cascade reactions, aiming to prepare reactive olefin species under mild and environmentally friendly conditions. These findings suggest its importance in the synthesis of biologically active products, potentially as pharmaceutical drugs, drug intermediates, and ingredients (Ramachary, Kishor, & Reddy, 2008).
Biochemical and Metabolic Impact
- ETC-1002, a compound closely related to this compound, was found to have significant metabolic effects. Pinkosky et al. (2013) reported that ETC-1002 activates AMP-activated protein kinase and inhibits ATP-citrate lyase, indicating its potential in managing lipid and carbohydrate metabolism. This dual mechanism could be beneficial in treating metabolic syndrome and cardiovascular diseases (Pinkosky et al., 2013).
Chemical Properties and Synthesis Techniques
- The compound's ester group is crucial in various chemical reactions. For instance, Won et al. (2007) demonstrated that phosphoric acid diethyl esters are efficient coupling agents for esterification of carboxylic acids. This underscores the significance of ester groups, similar to those in this compound, in chemical synthesis processes (Won et al., 2007).
作用機序
Target of Action
It is known that this compound can be used for the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders . This suggests that it may interact with targets involved in lipid and glucose metabolism.
Action Environment
It is known that the compound is a solid at room temperature and should be stored at -20°c for long-term use .
生化学分析
Biochemical Properties
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes involved in lipid synthesis and degradation, such as lipases and esterases . These interactions facilitate the breakdown and synthesis of lipid molecules, thereby influencing lipid homeostasis. Additionally, this compound may interact with proteins involved in lipid transport and storage, further modulating lipid metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways related to lipid metabolism, leading to changes in gene expression and cellular metabolism . For instance, this compound can alter the expression of genes involved in lipid synthesis and degradation, thereby affecting the overall lipid profile of cells. Furthermore, it may impact cell signaling pathways related to glucose metabolism, potentially influencing insulin sensitivity and glucose uptake.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins involved in lipid and glucose metabolism . It may act as an inhibitor or activator of these enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of temporal effects in its application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on lipid and glucose metabolism, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These findings underscore the importance of dosage optimization in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism . It interacts with enzymes such as lipases and esterases, which play crucial roles in the breakdown and synthesis of lipid molecules. Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins involved in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, thereby influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with enzymes and proteins, thereby modulating its overall biochemical effects.
特性
IUPAC Name |
diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h7-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURYVDWYUCWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(=O)CCCCCC(C)(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738606-43-4 | |
| Record name | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.265.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



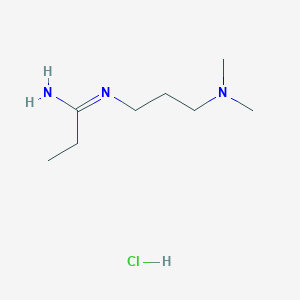
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
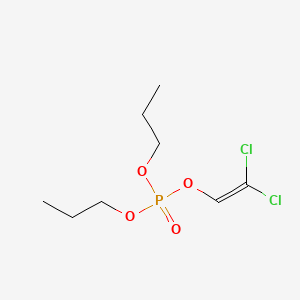
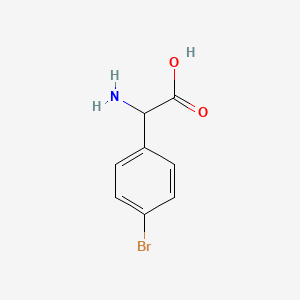
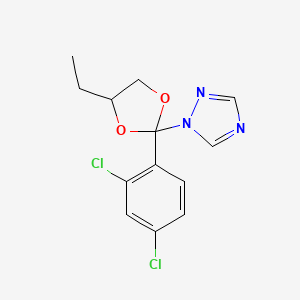
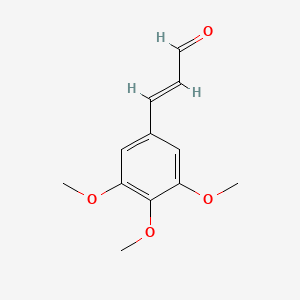

![(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B3029584.png)
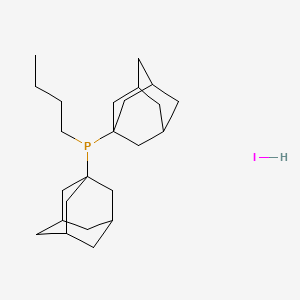

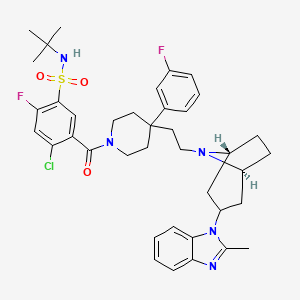
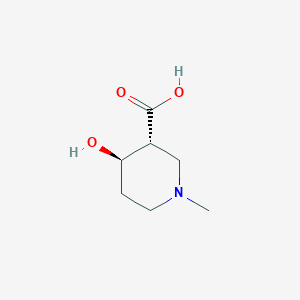
![Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester](/img/structure/B3029592.png)
